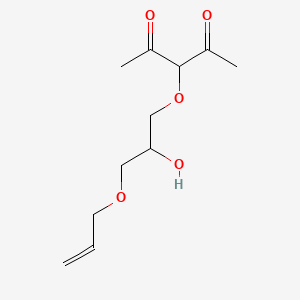

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione

Description

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is a β-diketone derivative characterized by a pentane-2,4-dione backbone substituted with a 3-(allyloxy)-2-hydroxypropoxy group. This compound combines reactive functionalities:

- Hydroxypropoxy group: Enhances hydrophilicity and hydrogen-bonding capacity.

Properties

CAS No. |

97043-69-1 |

|---|---|

Molecular Formula |

C11H18O5 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

3-(2-hydroxy-3-prop-2-enoxypropoxy)pentane-2,4-dione |

InChI |

InChI=1S/C11H18O5/c1-4-5-15-6-10(14)7-16-11(8(2)12)9(3)13/h4,10-11,14H,1,5-7H2,2-3H3 |

InChI Key |

GVAGLAABBPHREE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C)OCC(COCC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione typically involves multiple steps. One common method includes the alkylation of enolate ions. The process begins with the formation of an enolate ion from a β-keto ester, such as ethyl acetoacetate, using a strong base like sodium ethoxide. This enolate ion then undergoes alkylation with an allyl halide to introduce the allyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups in the pentane-2,4-dione backbone can be reduced to alcohols.

Substitution: The allyloxy and hydroxypropoxy groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it inhibits enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. The compound binds to the active sites of these enzymes, preventing substrate binding and subsequent hydrolysis of carbohydrates . Additionally, its ability to form stable complexes with metal ions makes it useful in coordination chemistry .

Comparison with Similar Compounds

Substituent-Dependent Reactivity and Yields

Alkoxy and Aryloxy Derivatives :

- 3-[Ethoxy(phenyl)methyl]pentane-2,4-dione (1a) : Synthesized via acetalization with 85% yield (yellow oil). Ethoxy and phenyl groups stabilize the intermediate, enabling high yields .

- 3-[Methoxy(4-methylphenyl)methyl]pentane-2,4-dione (1d) : 85% yield (yellow oil). Electron-donating methyl groups enhance aryl reactivity .

- 3-(4-Hydroxy-3-methoxybenzyl)pentane-2,4-dione (Acetyl Zingerone): Synthesized via condensation of vanillin with acetylacetone, followed by hydrogenation (>99% purity). Phenolic and methoxy groups confer antioxidant properties and commercial applications in cosmetics .

Thioether Derivatives :

Halogenated Derivatives :

- 3-[Ethoxy(4-bromophenyl)methyl]pentane-2,4-dione (1i): 88% yield (yellow oil).

- 3-Chloropentane-2,4-dione: Chlorine directly on the diketone backbone increases acidity (pKa ~3.5) and reactivity in enolate formation .

Nitro and Azido Derivatives :

- 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione: Nitro groups introduce strong electron-withdrawing effects, reducing enolization but enabling nitro reduction chemistry .

- 3-(4-Azidophenyl)pentane-2,4-dione: Azide functionality allows click chemistry applications (e.g., MOF synthesis). Crystallographic data show non-planar geometry and intramolecular hydrogen bonding .

Physical and Spectral Properties

*Total yield over four steps.

Biological Activity

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₈O₅

- Chemical Structure : The compound contains a dione functional group, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of derivatives related to this compound. For example, a related compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm respectively at a concentration of 2 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| 3-(Allyloxy)-2-hydroxypropoxy derivative | 17 | E. coli ATCC 25922 |

| 15 | S. aureus ATCC 25923 |

Antiviral Activity

The antiviral properties of related dione derivatives have also been investigated. A study focused on a series of quinazoline-2,4-dione derivatives found that some exhibited potent activity against Hepatitis C Virus (HCV). The most effective compounds had EC₅₀ values less than 10 μM, indicating significant antiviral potential .

Table 2: Antiviral Activity Against HCV

| Compound | EC₅₀ (μM) | Cytotoxicity (CC₅₀ μM) | Therapeutic Index (TI) |

|---|---|---|---|

| Quinazoline derivative 10d | 6.4 | ~11 | ~1.7 |

| Ribavirin | 20.0 | ~46 | ~2.3 |

The mechanism by which these compounds exert their biological effects is often linked to their ability to chelate metal ions or interact with specific viral proteins. For instance, the binding affinity to the NS5B protein of HCV was confirmed through thermal shift assays, highlighting the importance of molecular interactions in mediating antiviral effects .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated various derivatives against common bacterial strains. The results indicated that while many derivatives lacked significant activity, the compound demonstrated moderate efficacy, suggesting potential for further development in antibacterial applications .

- Antiviral Screening : In vitro assays using HCV replicon models revealed that certain modifications to the dione structure significantly enhanced antiviral activity. This underscores the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.